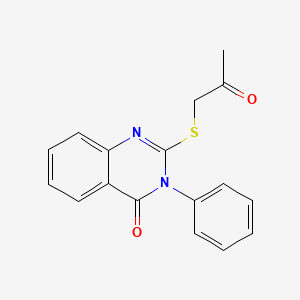

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one” is a chemical compound with the linear formula C17H14N2O2S . It is related to other compounds such as 2-((2-oxopropyl)thio)benzoic acid and acetic acid, 2-[(2-oxopropyl)thio]- .

Molecular Structure Analysis

The molecular structure of “2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one” is represented by the linear formula C17H14N2O2S . The related compound, acetic acid, 2-[(2-oxopropyl)thio]-, has a molecular formula of C5H8O3S and contains 16 bonds; 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 sulfide .Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Research on derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one, has demonstrated their potential in antimicrobial and anticonvulsant applications. Notably, certain compounds within this class have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, these derivatives exhibit significant anticonvulsant properties, highlighting their dual-functional capability in medical research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Characterization

The synthesis of new oxime carbamates from 3-aryl-2-thioquinazolin-4(3H)-one derivatives, including the specific compound , has been explored. These compounds have been characterized and tested for their antibacterial and antifungal properties, providing a foundation for further pharmacological study (Patil, Jadhav, & Deshmukh, 2012).

Anti-platelet Aggregation

A study focusing on the synthesis of novel 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives, closely related to the queried compound, found these derivatives to exhibit anti-platelet aggregation activity. This suggests potential therapeutic applications in preventing thrombosis and other cardiovascular diseases (Eskandariyan & Kobarfard, 2012).

Antitumor Agents

The synthesis and biological evaluation of some novel substituted 2-mercapto-3-phenethylquinazolines, which are structurally related to the compound of interest, have revealed their potential as antitumor agents. This research indicates the capability of these compounds to selectively inhibit the growth of certain cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Alanazi et al., 2013).

Molecular Docking Studies

Advanced research including molecular docking studies on quinazolinone–thiazolidine–quinoline compounds, which share a core structure with the queried compound, has been conducted to explore their potential binding mechanisms and interactions with bacterial proteins. These studies can inform the design of compounds with enhanced antibacterial activity (Desai, Dodiya, & Shihory, 2011).

properties

IUPAC Name |

2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFYOEZSWVIWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711166.png)

![Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2711168.png)

![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)

![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)